Methyl (S)-1-benzoyl-4,4-difluoropyrrolidine-2-carboxylate
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Overview
Description
Methyl (S)-1-benzoyl-4,4-difluoropyrrolidine-2-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a benzoyl group, two fluorine atoms, and a pyrrolidine ring, making it a unique structure with distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-1-benzoyl-4,4-difluoropyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzoyl Group: The benzoyl group is introduced via a benzoylation reaction, often using benzoyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-1-benzoyl-4,4-difluoropyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Yields the corresponding carboxylic acid and methanol.
Reduction: Produces alcohols or amines depending on the reducing agent.
Substitution: Results in the formation of new compounds with substituted functional groups.
Scientific Research Applications
Methyl (S)-1-benzoyl-4,4-difluoropyrrolidine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl (S)-1-benzoyl-4,4-difluoropyrrolidine-2-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.
Protein-Ligand Interactions: It can interact with proteins, altering their conformation and function.
Pathways Involved: The compound may influence various biochemical pathways, including those related to cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,4-difluoro-pyrrolidine-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
4,4-Difluoro-pyrrolidine-2-carboxylic acid: Lacks the benzoyl group and ester functionality.
Benzoyl-pyrrolidine-2-carboxylic acid methyl ester: Similar but without the fluorine atoms.
Uniqueness
Methyl (S)-1-benzoyl-4,4-difluoropyrrolidine-2-carboxylate is unique due to the combination of its chiral center, benzoyl group, and fluorine atoms, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
methyl (2S)-1-benzoyl-4,4-difluoropyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2NO3/c1-19-12(18)10-7-13(14,15)8-16(10)11(17)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUERUBWEHNZMOM-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1C(=O)C2=CC=CC=C2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC(CN1C(=O)C2=CC=CC=C2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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